1-(3,5-Bis(trifluoromethyl)benzyl)-N-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
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Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F6N3O2/c1-27(2)7-5-26-16(29)15-4-3-6-28(17(15)30)11-12-8-13(18(20,21)22)10-14(9-12)19(23,24)25/h3-4,6,8-10H,5,7,11H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPKOFHFHLFOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide, is used to modify a triazine-based covalent organic framework. The high electronegativity and large steric hindrance of the compound successfully suppress the diffusion of polysulfides.
Biochemical Pathways
The compound plays a role in the suppression of the shuttle effect of polysulfides in lithium-sulfur batteries. The shuttle effect of polysulfides poses a significant obstacle to the commercialization of lithium-sulfur batteries. Covalent organic frameworks have been widely used in lithium-sulfur batteries as porous crystalline materials to suppress this shuttle effect.
Pharmacokinetics
In the context of lithium-sulfur batteries, the compound has shown to improve the capacity and cyclic stability of the batteries.
Result of Action
The compound leads to improved capacity and cyclic stability of lithium-sulfur batteries. Cells with the compound modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles.
Action Environment
The action of the compound is influenced by the environment within the lithium-sulfur batteries. The compound’s high electronegativity and large steric hindrance successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of the batteries.
Biological Activity
The compound 1-(3,5-bis(trifluoromethyl)benzyl)-N-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyridine ring, a dimethylamino group, and a bis(trifluoromethyl)benzyl moiety. Its molecular formula is with a molecular weight of approximately 401.41 g/mol. The trifluoromethyl groups enhance lipophilicity and may influence biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyridinecarboxamide have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds could selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Kinase inhibitors are critical in cancer treatment as they can block signaling pathways that promote tumor growth. Preliminary data indicate that similar compounds have shown efficacy against receptor tyrosine kinases (RTKs), which are often dysregulated in cancers .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. The dimethylamino group may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Studies on related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to involve:
- Inhibition of kinase activity , leading to disrupted signaling pathways associated with cell growth and survival.
- Modulation of neurotransmitter receptors , particularly in the central nervous system.
- Induction of apoptosis through mitochondrial pathways.
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds:
- Study on Anticancer Activity : A recent study highlighted the effectiveness of pyridine derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to control groups .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. Results showed reduced neuronal death and improved cognitive function in treated animals .
- Kinase Inhibition Analysis : A comparative analysis revealed that similar compounds effectively inhibited multiple kinases involved in cancer progression, suggesting a broad-spectrum activity against various malignancies .
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic strategies for preparing this compound?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving nucleophilic aromatic substitution and catalytic hydrogenation. For example:
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Step 1 : React 3,5-bis(trifluoromethyl)benzylamine (or its derivatives) with a halogenated pyridinecarboxamide precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the benzyl-substituted intermediate .
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Step 2 : Introduce the dimethylaminoethyl group via alkylation or reductive amination, followed by purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) .
Table 1: Representative Synthetic Conditions
Step Reaction Type Key Reagents/Conditions Yield (%) Characterization Methods 1 Nucleophilic substitution 3,5-Bis(trifluoromethyl)benzylamine, DMF, 80°C 65–75 TLC, ¹H-NMR 2 Catalytic hydrogenation Pd/C, H₂ (1 atm), EtOH 80–85 HPLC, HRMS
Q. How can researchers ensure purity and structural integrity during synthesis?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >98% purity. Monitor reaction progress via TLC (silica gel, UV detection) .
- Structural Confirmation :
- NMR : Assign peaks for trifluoromethyl (δ ~120–125 ppm in ¹⁹F-NMR) and pyridinecarboxamide protons (δ 7.5–8.5 ppm in ¹H-NMR) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects (if single crystals are obtainable) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps due to potential toxicity of trifluoromethyl groups .
- Disposal : Follow EPA guidelines for halogenated waste. Neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity in nucleophilic substitution?
- Methodological Answer : The 3,5-bis(trifluoromethyl)benzyl group enhances electrophilicity at the benzyl position due to strong electron-withdrawing effects (-I and -CF₃ hyperconjugation). This facilitates nucleophilic attacks (e.g., SN2 reactions) under milder conditions compared to non-fluorinated analogs.
- Experimental Design : Compare reaction rates of trifluoromethyl-substituted vs. methyl-substituted benzyl analogs using kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .
Q. What challenges arise in characterizing conformational dynamics or stereochemical outcomes?
- Methodological Answer :
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Dynamic NMR : Use variable-temperature ¹H-NMR (e.g., -40°C to 25°C) to detect rotational barriers in the dimethylaminoethyl moiety .
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Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict stable conformers and compare with experimental NMR data .
Table 2: Key Analytical Challenges and Solutions
Challenge Method Outcome Ambiguous stereochemistry X-ray crystallography Resolves absolute configuration Rotational isomerism VT-NMR Quantifies energy barriers between conformers
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add cyclodextrins (e.g., HP-β-CD) to improve solubility without disrupting biological activity .
- pH Adjustment : The dimethylaminoethyl group (pKa ~8.5) allows protonation in acidic buffers (pH 4–6), enhancing water solubility .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., hydrolysis of the carboxamide group) .
Data Contradictions and Resolution
Q. Conflicting NMR data for trifluoromethyl signals: How to resolve?
- Methodological Answer : Discrepancies in ¹⁹F-NMR shifts may arise from solvent polarity or counterion effects.
- Standardization : Run NMR in deuterated DMSO or CDCl₃ with internal standards (e.g., CFCl₃ at δ 0 ppm). Compare with literature values for 3,5-bis(trifluoromethyl)benzyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
